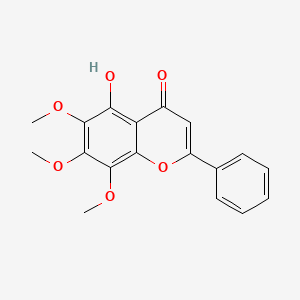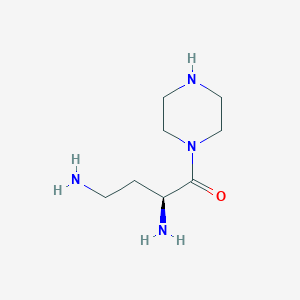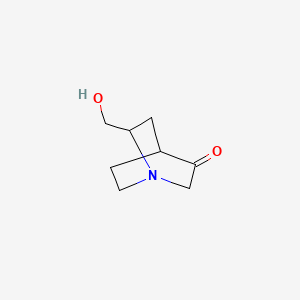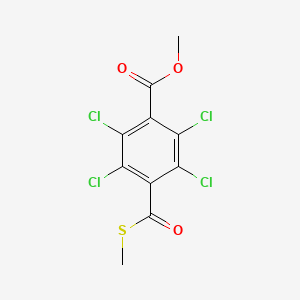
Glenbar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glenbar involves the esterification of benzoic acid derivatives. The process typically includes the reaction of 2,3,5,6-tetrachlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors where the reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified through crystallization and filtration techniques to obtain a high-purity compound suitable for agricultural use.
Chemical Reactions Analysis
Types of Reactions
Glenbar undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound typically involves the use of reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of this compound.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of various chlorinated benzoic acids.
Reduction: Reduction typically yields the corresponding alcohols or amines.
Substitution: Substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Glenbar has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential use in developing new herbicidal drugs.
Industry: Employed in the agricultural industry as a herbicide to control weed growth in various crops.
Mechanism of Action
Glenbar exerts its herbicidal effects by inhibiting the growth of annual grasses and broad-leaved weeds. The compound interferes with the normal metabolic processes of the plants, leading to their eventual death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound disrupts the synthesis of essential proteins and enzymes required for plant growth.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2,3,5,6-tetrachloro-4-((methylthio)carbonyl)-, ethyl ester
- Benzoic acid, 2,3,5,6-tetrachloro-4-((methylthio)carbonyl)-, propyl ester
Uniqueness
Glenbar is unique due to its specific chemical structure, which provides it with distinct herbicidal properties. Compared to similar compounds, this compound has a higher efficacy in controlling a broader range of weeds and is more stable under various environmental conditions.
Properties
CAS No. |
3765-57-9 |
|---|---|
Molecular Formula |
C10H6Cl4O3S |
Molecular Weight |
348.0 g/mol |
IUPAC Name |
methyl 2,3,5,6-tetrachloro-4-methylsulfanylcarbonylbenzoate |
InChI |
InChI=1S/C10H6Cl4O3S/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 |
InChI Key |
KNDXZFMNQKSIHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)SC)Cl)Cl |
Color/Form |
[Melnikov NN; Residue Reviews; FA Gunther & JD Gunther, Ed; Springer-Verlag, NY, NY, 36: 154 (1971)] White crystalline substance |
melting_point |
[Melnikov NN; Residue Reviews; FA Gunther & JD Gunther, Ed; Springer-Verlag, NY, NY, 36: 154 (1971)] 161-162 °C |
physical_description |
White solid; [HSDB] |
solubility |
[Melnikov NN; Residue Reviews; FA Gunther & JD Gunther, Ed; Springer-Verlag, NY, NY, 36: 154 (1971)] Practically insol in water (0.36 mg/l; highly sol in most organic solvents |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)

![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)
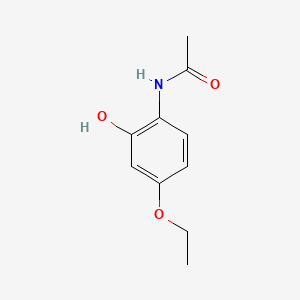
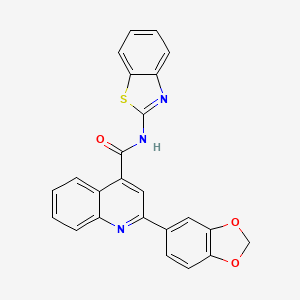

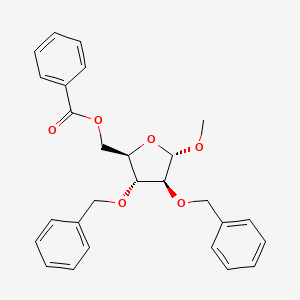
![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)
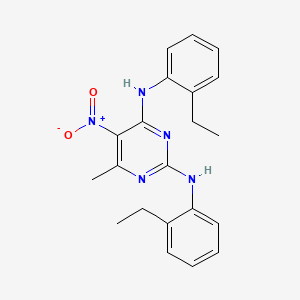
![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)
